1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Overview
Description
1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound characterized by its unique structural features, including a hydroxyl group, a nitro group, and a trifluoromethyl group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves multi-step organic reactions. One common approach starts with the nitration of 1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene to introduce the nitro group. This is followed by a hydroxylation step to add the hydroxyl group at the desired position. The reaction conditions often require the use of strong acids for nitration and oxidizing agents for hydroxylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. Solvent selection and purification techniques are also crucial to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-oxo-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of 1-hydroxy-7-amino-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Compared to other similar compounds, 1-Hydroxy-7-nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene stands out due to the combination of its functional groups, which confer unique chemical and biological properties. Similar compounds include:
1-Hydroxy-7-nitro-1,2,3,4-tetrahydronaphthalene: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
1-Hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene:
7-Nitro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, altering its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
7-nitro-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)10(16)5-1-2-7-3-4-8(15(17)18)6-9(7)10/h3-4,6,16H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNYNUUETSLPDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(C1)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173567 | |
Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro-7-nitro-1-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2268818-18-2 | |
Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro-7-nitro-1-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2268818-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro-7-nitro-1-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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